4,6-DINITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL METHYL CARBONATE
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Overview
Description
4,6-DINITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL METHYL CARBONATE is a chemical compound with the molecular formula C9H4N2O9S and a molecular weight of 316.20106 g/mol . This compound is known for its unique structure, which includes a benzoxathiol ring substituted with nitro groups and a methyl carbonate moiety .
Preparation Methods
The synthesis of 4,6-DINITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL METHYL CARBONATE involves several steps. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the benzoxathiol ring . Industrial production methods may involve large-scale nitration and carbonate formation processes, utilizing specialized equipment to handle the reactive intermediates and ensure product purity .
Chemical Reactions Analysis
4,6-DINITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL METHYL CARBONATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
4,6-DINITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL METHYL CARBONATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,6-DINITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL METHYL CARBONATE involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The benzoxathiol ring may also play a role in its biological activity by interacting with enzymes and other proteins .
Comparison with Similar Compounds
4,6-DINITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL METHYL CARBONATE can be compared with other nitro-substituted benzoxathiol compounds. Similar compounds include:
- 4,6-Dinitro-2-oxo-1,3-benzoxathiol
- 4-Nitro-2-oxo-1,3-benzoxathiol
- 6-Nitro-2-oxo-1,3-benzoxathiol
These compounds share similar structural features but differ in the number and position of nitro groups, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H4N2O9S |
---|---|
Molecular Weight |
316.2g/mol |
IUPAC Name |
(4,6-dinitro-2-oxo-1,3-benzoxathiol-5-yl) methyl carbonate |
InChI |
InChI=1S/C9H4N2O9S/c1-18-8(12)20-6-3(10(14)15)2-4-7(5(6)11(16)17)21-9(13)19-4/h2H,1H3 |
InChI Key |
BXVKBNPNUFOKOS-UHFFFAOYSA-N |
SMILES |
COC(=O)OC1=C(C2=C(C=C1[N+](=O)[O-])OC(=O)S2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)OC1=C(C2=C(C=C1[N+](=O)[O-])OC(=O)S2)[N+](=O)[O-] |
Origin of Product |
United States |
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